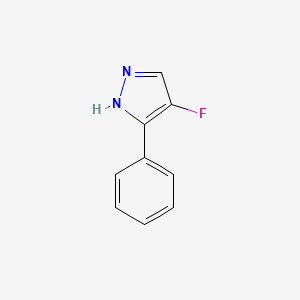
4-fluoro-5-phenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-fluoro-5-phenyl-1H-pyrazole” is a chemical compound with the molecular formula C9H7FN2. It has a molecular weight of 162.17 and is a white solid . It is a type of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a two-step reaction. The first step involves the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step involves the oxidative aromatization of pyrazoline under conventional heating . Other methods of synthesizing pyrazoles include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H, (H,11,12). The InChI key is STTNBHIFTZEPSH-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Its physical and chemical properties are determined by its molecular structure, which includes a fluorine atom that can increase the binding affinity of the protein–ligand complex .
科学的研究の応用
Synthesis and Structural Characterization
- A study by Loh et al. (2013) involved the synthesis of four pyrazole compounds including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. They were prepared by condensing chalcones with hydrazine hydrate in the presence of various aliphatic acids. The structural characterization was achieved through X-ray single crystal structure determination, providing insights into the molecular conformation and arrangement of these compounds (Loh et al., 2013).
- Chopra et al. (2007) studied the crystal structure of four substituted pyrazolines, highlighting the molecular chains formed due to intermolecular contacts. This research contributes to understanding the geometrical and molecular interactions of pyrazole derivatives (Chopra et al., 2007).
Pharmacological Applications
- Nieto et al. (2015) synthesized a series of pyrazoles, including those bearing fluorine atoms, and evaluated their inhibitory potency on different isoforms of nitric oxide synthase (NOS). They established a correlation between the presence of fluorine groups and enhanced biological activity, providing insights into the structure-activity relationship of these compounds (Nieto et al., 2015).
- Shingare et al. (2017) synthesized novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives and evaluated their antibacterial activity. Their findings revealed that certain derivatives exhibited excellent antibacterial activity, indicating potential as antibacterial agents (Shingare et al., 2017).
Material Science and Chemistry
- Bouillon et al. (2001) reported on the synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles, elaborating on the heterocyclization of hemiperfluoroenones with methylhydrazine. This research provides a general and regiospecific method for the synthesis of fluorinated pyrazoles, applicable to various derivatives (Bouillon et al., 2001).
- Tang et al. (2016) utilized 3(5)-phenyl-1H-pyrazoles to develop highly efficient organic crystalline solids with deep-blue fluorescence. They also provided experimental insight into the ESIPT fluorescence mechanism and achieved fluorescence "ON/OFF" switching, indicating the potential for applications in optical materials and sensors (Tang et al., 2016).
将来の方向性
The development of new antimicrobial drugs is needed due to the rapid growth in global antimicrobial resistance. Thus, the synthesis of novel pyrazole derivatives, including “4-fluoro-5-phenyl-1H-pyrazole”, is an important area of research . Future studies may focus on improving the synthesis methods and exploring the potential applications of “this compound” in various fields .
特性
IUPAC Name |
4-fluoro-5-phenyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSKMSUCECRGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2756252.png)
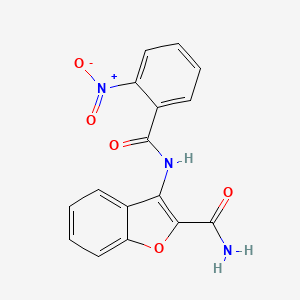
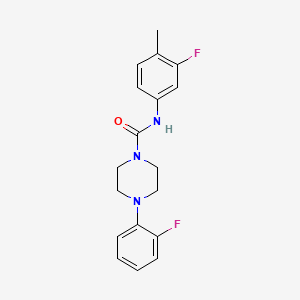


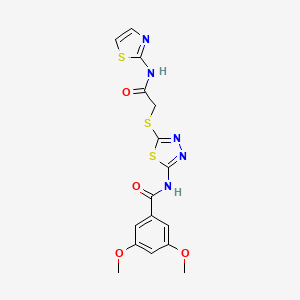
![N-(2,4-dimethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2756263.png)
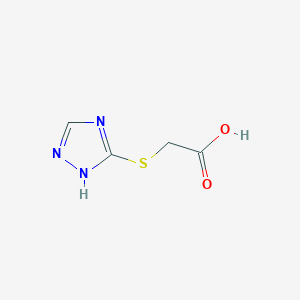


![4-((4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2756271.png)

![N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756273.png)
![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2756274.png)
